REACTION_CXSMILES
|
[Li]CCCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[C:16]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:18][C:19]=1[F:20].CN([CH:28]=[O:29])C.C(O)(=O)C>C1COCC1.C(OCC)(=O)C.O>[Br:13][C:14]1[C:19]([F:20])=[C:18]([CH:17]=[C:16]([C:21]([F:24])([F:22])[F:23])[CH:15]=1)[CH:28]=[O:29]
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Name
|
|
Quantity
|
1.98 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)C(F)(F)F
|
Name
|
|
Quantity
|
0.637 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The resulting layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
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Type
|
WASH
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Details
|
The combined organics were washed with saturated NaCl (aq)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
3.44 min
|
Duration
|
3.44 min
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C=O)C=C(C1)C(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |